molecular formula C11H13BrClNO2 B13500662 Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride

Cat. No.: B13500662
M. Wt: 306.58 g/mol
InChI Key: DJUHNODDUDBJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol as the solvent for esterification .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to its isomers .

Properties

Molecular Formula

C11H13BrClNO2

Molecular Weight

306.58 g/mol

IUPAC Name

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10;/h3,5-6,10,13H,2,4H2,1H3;1H

InChI Key

DJUHNODDUDBJKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(N1)C=CC(=C2)Br.Cl

Origin of Product

United States

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